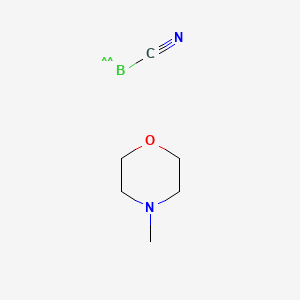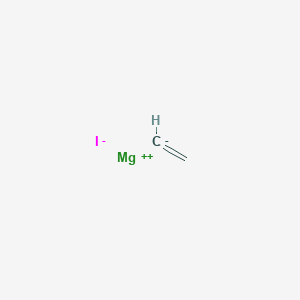
magnesium;ethene;iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium ethene iodide is an organometallic compound that combines magnesium, ethene (ethylene), and iodide. This compound is part of the broader class of Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. The unique properties of magnesium ethene iodide make it a valuable reagent in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium ethene iodide can be synthesized through the reaction of ethene with magnesium and iodine. The general reaction is as follows: [ \text{Mg} + \text{I}_2 + \text{C}_2\text{H}_4 \rightarrow \text{Mg(C}_2\text{H}_4\text{)I}_2 ]
This reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The use of dry diethyl ether as a solvent is common, as it stabilizes the organomagnesium compound .
Industrial Production Methods
Industrial production of magnesium ethene iodide follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems to handle the reactive materials safely is also common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium ethene iodide undergoes several types of chemical reactions, including:
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Reduction Reactions: It can reduce certain organic compounds.
Common Reagents and Conditions
Common reagents used with magnesium ethene iodide include aldehydes, ketones, and esters. The reactions typically occur under anhydrous conditions to prevent the decomposition of the Grignard reagent .
Major Products
The major products formed from reactions with magnesium ethene iodide include primary, secondary, and tertiary alcohols, depending on the nature of the carbonyl compound it reacts with .
Applications De Recherche Scientifique
Magnesium ethene iodide has numerous applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Biology: It aids in the study of biochemical pathways by facilitating the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of magnesium ethene iodide involves the formation of a carbon-magnesium bond, which is highly reactive. This bond allows the compound to act as a nucleophile, attacking electrophilic centers in other molecules. The molecular targets include carbonyl groups, leading to the formation of new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to magnesium ethene iodide include:
- Magnesium bromide ethene
- Magnesium chloride ethene
- Magnesium fluoride ethene
Uniqueness
Magnesium ethene iodide is unique due to its specific reactivity and the stability provided by the iodide ion. This makes it particularly useful in reactions where other Grignard reagents might be less effective .
Propriétés
Numéro CAS |
52512-94-4 |
|---|---|
Formule moléculaire |
C2H3IMg |
Poids moléculaire |
178.26 g/mol |
Nom IUPAC |
magnesium;ethene;iodide |
InChI |
InChI=1S/C2H3.HI.Mg/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1 |
Clé InChI |
HASKEAKKDVSKPP-UHFFFAOYSA-M |
SMILES canonique |
C=[CH-].[Mg+2].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Butylamino)-N,N-diethyl-1H-pyrazolo[3,4-B]pyridine-5-carboxamide](/img/structure/B14654927.png)
![N-Ethyl-N-({[3-(triethylsilyl)propyl]sulfanyl}methyl)ethanamine](/img/structure/B14654930.png)
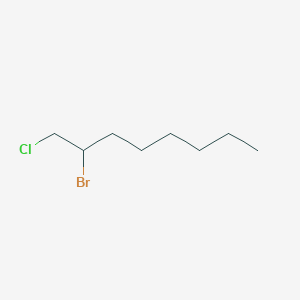
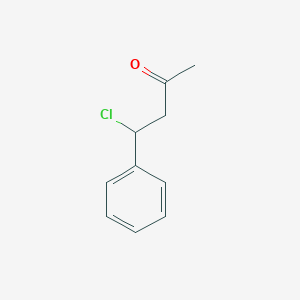
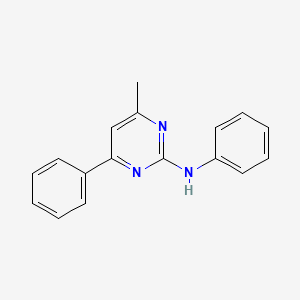
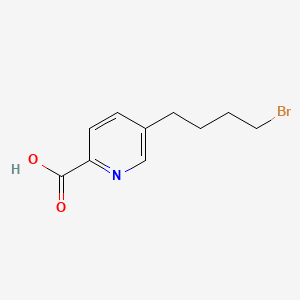
![4-[(E)-Phenyldiazenyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14654944.png)
![Diethyl 2,2'-[(3-methyl-1,2-oxazole-4,5-diyl)diimino]bis(oxoacetate)](/img/structure/B14654946.png)
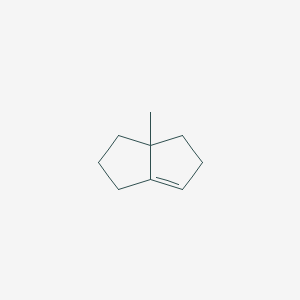
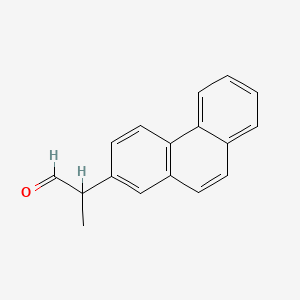
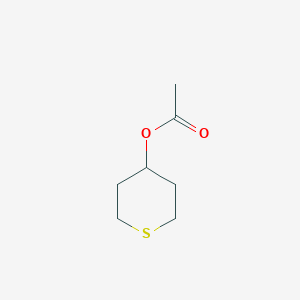
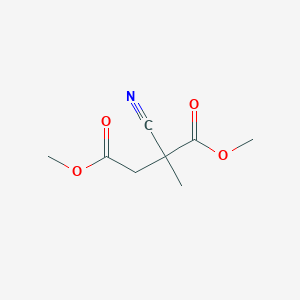
![6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14655004.png)
